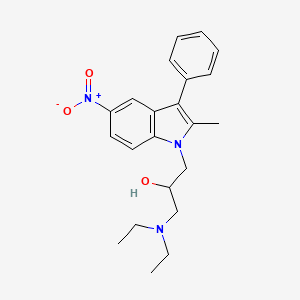
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of mammalian cells. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and regulation of mitochondrial function. In recent years, DPA-714 has gained attention in scientific research for its potential applications in imaging and drug development.
作用机制
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. TSPO is involved in various cellular processes, including regulation of mitochondrial function, apoptosis, and cholesterol transport. This compound binding to TSPO can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential anti-inflammatory effects. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide is its selectivity for TSPO, which allows for specific targeting and imaging of TSPO expression in vivo. Additionally, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. However, limitations of this compound include its relatively low affinity for TSPO compared to other ligands and its potential off-target effects.
未来方向
For N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide research include further investigation of its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, development of more selective and high-affinity TSPO ligands may improve the efficacy of TSPO-targeted imaging and drug development.
合成方法
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can be synthesized by reacting 3,4-dimethylbenzylamine with 3-bromopyridine in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with ethanediamine to form this compound.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been used in various scientific research applications, including imaging and drug development. In imaging, this compound can be used as a radiotracer for positron emission tomography (PET) imaging to detect TSPO expression in vivo. This has potential applications in the diagnosis and monitoring of various diseases, including neurodegenerative diseases, cancer, and inflammation.
In drug development, this compound has been investigated for its potential therapeutic applications. TSPO has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has shown promise in preclinical studies as a potential treatment for these diseases.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-6-14(8-12(11)2)19-16(21)15(20)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVQOASGALJTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
